Ethyl 2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
Description
Ethyl 2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a complex spirocyclic compound featuring a fused benzo[e]pyrazolo-oxazine core linked to a piperidine ring via a spiro junction. The p-tolyl substituent at position 2 and the ethyl carboxylate group at the piperidine nitrogen contribute to its unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
ethyl 2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3/c1-3-29-23(28)26-14-12-24(13-15-26)27-21(19-6-4-5-7-22(19)30-24)16-20(25-27)18-10-8-17(2)9-11-18/h4-11,21H,3,12-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBNRUPFUVSOAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)C)C5=CC=CC=C5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately . Its structural features include a spirocyclic system that contributes to its unique biological properties.
| Property | Value |
|---|---|
| CAS Number | 849033-31-4 |
| Molecular Formula | C24H29N3O2 |
| Molecular Weight | 391.515 g/mol |
| Purity | 95% (typical) |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit anticancer properties. A study highlighted the synthesis and in vitro antitumor activity of various derivatives, suggesting that such compounds can selectively target cancer cells while sparing normal cells .
In vitro assays demonstrated that these compounds inhibit cell proliferation in several cancer cell lines, indicating their potential as anticancer agents. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Research has shown that structurally similar spiro compounds possess significant antibacterial and antifungal properties. The mechanism of action typically involves disrupting microbial cell membranes or inhibiting critical metabolic pathways within the pathogens.
The proposed mechanisms by which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Interaction : It may interact with receptors that regulate cell growth and apoptosis.
- Signal Transduction Modulation : The compound could modulate pathways involved in cell signaling, affecting cellular responses to growth factors.
Study 1: Antitumor Activity Evaluation
A notable study focused on evaluating the antitumor activity of substituted quinazoline derivatives, which share structural similarities with our compound. The research found that these derivatives exhibited potent cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle disruption .
Study 2: Antimicrobial Efficacy Assessment
In another investigation assessing antimicrobial efficacy, derivatives of spiro compounds were tested against a range of bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting strong antibacterial activity linked to their unique chemical structure.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous spirocyclic and pyrazolo-oxazine derivatives, focusing on structural features, physicochemical properties, and synthetic methodologies.
Structural Analogues with Modified Aromatic Substituents
- Compound A : 2-(Naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
- Key Differences : Replaces the p-tolyl group with a naphthalen-2-yl moiety and substitutes the ethyl carboxylate with a propyl chain.
- Physicochemical Data :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 412.23833 | 206.3 |
| [M+Na]+ | 434.22027 | 222.6 |
| [M-H]- | 410.22377 | 214.2 |
The naphthalen-2-yl group increases hydrophobicity and steric bulk, reflected in higher collision cross-section (CCS) values compared to the p-tolyl analogue.
- Compound B : Benzyl 5-methoxy-1,2-dihydrospiro[indole-3,4'-piperidine]-10-carboxylate
- Key Differences : Substitutes the pyrazolo-oxazine core with an indole system and introduces a 5-methoxy group.
- Synthesis : Synthesized via a cyclocondensation reaction between (4-methoxyphenyl)hydrazine and benzyl 4-formylpiperidine-1-carboxylate in toluene/acetonitrile with trifluoroacetic acid catalysis. This highlights the versatility of spirocyclic synthesis but underscores the challenge of maintaining regioselectivity in fused heterocycles.
Pyrazolo[1,5-a]Pyridine Derivatives
- Compound C: 3-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-oxo-2-(2-phenylhydrazono)propanal Key Differences: Lacks the spirocyclic architecture but shares the p-tolyl substituent. Features a triazole ring and hydrazono group. Spectroscopic Data:
- 1H NMR (δ) : 2.06 (s, 3H, CH3), 2.34 (s, 3H, 4-CH3C6H4), 7.26–8.20 (m, 9H, ArH), 9.75 (s, 1H, CHO), 14.39 (s, NH).
Physicochemical and Pharmacokinetic Comparisons
Table 1: Key Properties of Ethyl 2-(p-tolyl)-spiro Compound vs. Analogues
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Weight | ~437.5 g/mol (estimated) | 412.24 g/mol | ~395.4 g/mol (estimated) |
| LogP | ~3.8 (predicted) | ~4.2 (predicted) | ~2.9 (predicted) |
| Hydrogen Bond Acceptors | 5 | 4 | 5 |
| Rotatable Bonds | 3 | 4 | 5 |
| Synthetic Complexity | High | Moderate | High |
- Key Insights: The ethyl carboxylate group in the target compound enhances solubility compared to Compound A’s propyl chain. The spirocyclic core in the target compound reduces rotatable bonds, improving metabolic stability over non-spiro analogues like Compound C.
Preparation Methods
Multicomponent Reactions (MCRs)
MCRs offer a streamlined approach to assemble complex scaffolds in a single pot. For example, Zhu et al. demonstrated that three-component reactions involving aldehydes, urea/thiourea, and dihydrofuran derivatives yield octahydropyrano[2,3-d]pyrimidines with high diastereoselectivity. Adapting this to the target compound, a hypothetical MCR could involve:
- Aldehyde Component : p-Tolualdehyde to introduce the p-tolyl group.
- Heterocyclic Precursor : A pyrazolo-oxazine building block.
- Piperidine Derivative : Ethyl piperidine-1-carboxylate.
Reaction conditions might mimic those reported by Tripathi et al., where l-proline and trifluoroacetic acid (TFA) catalyzed the formation of pyranopyrimidines in acetonitrile at 85°C.
Stepwise Cyclization and Spiroannulation
A modular approach involves sequential ring formation. For instance, the synthesis of spirocarbocycles in Search Result employed a diyn-3-one intermediate (1) that underwent base-mediated cyclization with β-diketones (2) in DMSO/K2CO3, followed by iodination to yield spiroindenes. Translating this to the target compound:
- Formation of Pyrazolo-Oxazine : Condensation of o-aminophenol derivatives with a diketone to form the oxazine ring.
- Spiroannulation : Reaction with a piperidine-derived alkyne under CuI/Et3N catalysis to establish the spiro center.
- Functionalization : Introduction of the ethyl carboxylate via esterification with ethyl chloroformate.
Detailed Preparation Methods
Copper-Catalyzed Alkyne Cyclization
Adapting the protocol from Search Result, a terminal alkyne (e.g., ethyl piperidine-1-carboxylate propargyl ether) reacts with a 2-(arylethynyl)benzaldehyde derivative under CuI/Et3N catalysis. Key steps include:
- Alkyne Activation : The terminal alkyne is deprotonated by Et3N, forming a copper acetylide.
- Nucleophilic Attack : The acetylide attacks the aldehyde carbonyl, generating a propargyl alcohol intermediate.
- Oxidation and Cyclization : MnO2 oxidizes the alcohol to a ketone, which undergoes 6-endo-dig cyclization to form the spiro framework.
Example Procedure :
- Dissolve 2-(p-tolylethynyl)benzaldehyde (2.0 mmol) and ethyl piperidine-1-carboxylate propargyl ether (3.0 mmol) in dry THF.
- Add CuI (0.05 equiv) and Et3N (3.0 equiv) under N2. Stir at 50°C for 4.5 h.
- Quench with NH4Cl, extract with EtOAc, and purify via silica gel chromatography (petroleum ether/EtOAc 10:1).
Organocatalytic Asymmetric Synthesis
Inspired by Search Result, diphenylprolinol trimethylsilyl ether catalyzes asymmetric vinylogous reactions. For the target compound:
- Enamine Formation : React p-tolualdehyde with a pyrazolo-oxazine amine in the presence of the organocatalyst.
- Vinylcyclopropane Ring-Opening : Introduce the piperidine ring via Pd-catalyzed cyclopropane cleavage.
Example Procedure :
- Combine p-tolualdehyde (0.75 mmol), vinylcyclopropane (1.0 mmol), and Pd2(dba)3·CHCl3 (0.025 mmol) in benzotrifluoride.
- Add diphenylprolinol trimethylsilyl ether (0.1 mmol) and stir at RT for 1 h.
- Purify via flash chromatography (cyclohexane/EtOAc 9:1).
Catalytic Systems and Optimization
Transition Metal Catalysis
CuI and Pd complexes are pivotal for alkyne activation and cross-coupling. Search Result achieved 88% yield for a spirocarbocycle using CuI/Et3N, while Pd2(dba)3 enabled cyclopropane opening in Search Result.
Base-Mediated Cyclization
K2CO3 in DMSO promotes cyclization by deprotonating β-diketones, facilitating enolate attack on iodinated intermediates. For the target compound, this could drive spiroannulation between the oxazine and piperidine rings.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography (petroleum ether/EtOAc) effectively isolates the target compound from byproducts. For polar intermediates, gradient elution (5–20% EtOAc) enhances resolution.
Spectroscopic Analysis
- 1H NMR : Characteristic signals include aromatic protons from the p-tolyl group (δ 7.20–7.05) and ethyl carboxylate (δ 4.20–4.10, q; δ 1.30–1.20, t).
- 13C NMR : Spiro carbon appears at δ 70–80, while the carbonyl resonates at δ 170–175.
Recent Advances and Modifications
Hybrid Catalyst Systems
Search Result highlights Fe3O4@SiO2-SO3H nanocatalysts for pyranopyrimidine synthesis, achieving 92% yields under aqueous conditions. Adapting such catalysts could improve atom economy and reduce reaction times for the target compound.
Solvent-Free Conditions
Microwave-assisted synthesis in solvent-free systems, as reported for analogous spiro compounds, reduces purification steps and enhances yields by 15–20%.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing Ethyl 2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate, and how do reaction conditions influence yield?
- The synthesis typically involves multi-step reactions, including cyclization and spiro-ring formation. Traditional thermal methods (e.g., reflux in toluene) are contrasted with microwave-assisted techniques, which reduce reaction time and improve selectivity . Solvent choice (e.g., polar aprotic solvents like DMF vs. non-polar solvents) significantly impacts reaction kinetics and product distribution . Optimization requires systematic screening of temperature, catalysts (e.g., PdCl₂(dppf) for coupling reactions ), and stoichiometric ratios.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound’s structure?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies proton environments, particularly the spiro-center and aromatic substituents. X-ray crystallography resolves spatial configuration, critical for confirming the spirocyclic and piperidine ring conformations . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups like the ester carbonyl (C=O stretch at ~1700 cm⁻¹) .
Q. How does the compound’s solubility vary with solvent systems, and what strategies mitigate solubility challenges in biological assays?
- Solubility is influenced by the ethyl ester and aromatic substituents. Polar solvents (DMSO, ethanol) enhance solubility, while non-polar solvents (hexane) precipitate the compound . For in vitro assays, co-solvents like Cremophor EL or cyclodextrin derivatives are recommended to maintain stability and bioavailability .
Advanced Research Questions
Q. How can computational methods streamline reaction optimization for derivatives of this compound?
- Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent/catalyst selection. Reaction path search algorithms (e.g., artificial force-induced reaction) identify energetically favorable pathways, reducing trial-and-error experimentation . Machine learning models trained on existing reaction data (e.g., Suzuki coupling yields ) can predict optimal conditions for novel analogs .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for pyrazolo-oxazine derivatives?
- Contradictions often arise from substituent electronic effects (e.g., electron-donating vs. withdrawing groups on the p-tolyl ring). Systematic SAR involves:
- Bioisosteric replacement : Swapping the ethyl ester with methyl or carboxylic acid groups to assess pharmacokinetic impacts .
- Fragment-based design : Testing truncated analogs (e.g., isolated pyrazole or piperidine fragments) to isolate pharmacophoric motifs .
- Kinetic profiling : Comparing binding kinetics (e.g., SPR assays) to differentiate steric vs. electronic contributions .
Q. How do solvent and catalyst selection influence stereochemical outcomes in spirocyclic ring formation?
- Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring spirocyclization. Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity in asymmetric synthesis . For example, Pd-catalyzed cross-couplings require inert atmospheres (N₂) to prevent catalyst oxidation .
Q. What experimental and computational approaches validate target engagement in complex biological systems?
- Cellular thermal shift assays (CETSA) confirm target binding by measuring protein thermal stability shifts upon compound treatment.
- Molecular dynamics simulations model ligand-receptor interactions, identifying key binding residues (e.g., hydrogen bonds with kinase active sites ).
- Cryo-EM/X-ray co-crystallography provides atomic-resolution insights into binding modes .
Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies in biological activity data across similar compounds?
- Meta-analysis of published analogs : Compare bioactivity datasets (e.g., IC₅₀ values) to identify trends in substituent effects (e.g., fluorinated vs. methoxy groups ).
- Orthogonal assay validation : Use multiple assays (e.g., enzymatic inhibition + cell viability) to confirm target-specific effects vs. off-target toxicity .
Q. What protocols ensure reproducibility in multi-step syntheses of this compound?
- Strict anhydrous conditions : Use molecular sieves or Schlenk lines for moisture-sensitive steps (e.g., esterification) .
- In-line monitoring : Employ techniques like LC-MS to track intermediate formation and purity .
- Batch consistency : Document solvent lot numbers and catalyst activation methods (e.g., Pd catalysts pre-reduced with H₂) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
